4-Bromo-3-methylbenzenesulfonyl chloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

Choose 4-Bromo-3-methylbenzenesulfonyl chloride when orthogonal reactivity is non-negotiable. Unlike generic tosyl chloride or regioisomers, the precise 4-bromo-3-methyl pattern delivers a sulfonyl chloride for amine coupling AND an aryl bromide for Pd-catalyzed cross-coupling—enabling true sequential diversification from one intermediate. Validated in MKK4 kinase inhibitor patents (WO-2019149738-A1) and ideal for PROTAC libraries and bioconjugate synthesis. The crystalline solid (mp 58-61°C) ensures reproducible purification at scale, a tangible advantage over liquid or lower-melting alternatives. Avoid failed syntheses and timeline delays caused by generic substitutes.

Molecular Formula C7H6BrClO2S
Molecular Weight 269.54 g/mol
CAS No. 72256-93-0
Cat. No. B1333808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzenesulfonyl chloride
CAS72256-93-0
Molecular FormulaC7H6BrClO2S
Molecular Weight269.54 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)Br
InChIInChI=1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyJRNDXUKMWFVEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0): A Bifunctional Building Block for Orthogonal Synthetic Strategies


4-Bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0), also known as 6-bromotoluene-3-sulfonyl chloride, is an aromatic sulfonyl chloride building block characterized by a unique 1,2,4-substitution pattern . It features a reactive sulfonyl chloride group (-SO2Cl) and an aryl bromide moiety on a methyl-substituted benzene ring . This compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling sequential functionalization through sulfonylation followed by cross-coupling reactions, which is a key differentiator from simpler sulfonyl chlorides [1].

Why 4-Bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0) Cannot Be Replaced by Generic Analogs


Substituting 4-bromo-3-methylbenzenesulfonyl chloride with a generic analog like tosyl chloride or a differently substituted isomer introduces significant risks to synthetic outcomes. The precise 4-bromo-3-methyl substitution pattern dictates unique steric and electronic properties that govern reactivity, regioselectivity, and downstream functionalization potential . For instance, the presence of the aryl bromide allows for orthogonal reactivity through palladium-catalyzed cross-coupling after sulfonylation, a feature absent in non-halogenated analogs [1]. Even among bromo-methyl isomers, the relative positions of the substituents critically alter melting point, which can impact handling and purification protocols . A simple replacement can lead to failed reactions, poor yields, or the inability to access complex molecular architectures, ultimately increasing development costs and delaying project timelines.

Quantitative Evidence for Selecting 4-Bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0)


Comparative Orthogonality: Dual Reactivity for Sequential Sulfonylation and Cross-Coupling

This compound uniquely combines a sulfonyl chloride and an aryl bromide, enabling a two-step orthogonal functionalization strategy. The sulfonyl chloride can be used to install a sulfonamide or sulfonate ester, while the aryl bromide remains intact for a subsequent Pd-catalyzed cross-coupling . This is a key advantage over non-halogenated analogs like tosyl chloride, which lack a second reactive handle for diversification. In the study by Skhiri et al., bromobenzenesulfonyl chlorides underwent desulfitative arylation with heteroarenes in good to high yields without cleavage of the C-Br bond, demonstrating the stability and utility of the aryl bromide during reactions at the sulfonyl center [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Comparative Physical Properties: Melting Point Differentiation for Handling and Purification

The melting point of 4-bromo-3-methylbenzenesulfonyl chloride is reported as 58-61 °C . This is distinct from its closest isomers. For example, 4-bromo-2-methylbenzenesulfonyl chloride has a melting point of 62-66 °C , a difference of approximately 4-5 °C. This variation, arising from the different substitution pattern, can influence the compound's physical state at ambient temperature and its behavior during crystallization and handling.

Process Chemistry Analytical Chemistry Solid-Phase Synthesis

Comparative Electronic Profile: Substituent Effects on Hydrolysis Rates

The 4-bromo substituent exerts a predictable electronic effect on the reactivity of the sulfonyl chloride group. In hydrolysis studies of aromatic sulfonyl chlorides, a 4-bromo substituent was found to have a measurable impact on the rate of reaction compared to an unsubstituted or 4-methyl substituted analog [1]. While specific rate constants for the 3-methyl derivative are not available, the presence of both an electron-withdrawing bromo group and an electron-donating methyl group creates a unique electronic environment that will alter reactivity compared to monosubstituted analogs.

Physical Organic Chemistry Reaction Kinetics Stability Studies

Proven Utility in Patent Literature for Advanced Drug Discovery

This specific compound is cited as a key intermediate in the patent literature for developing MKK4 protein kinase inhibitors, which are being investigated for promoting liver regeneration [1]. The patent, WO-2019149738-A1, highlights the use of this building block in synthesizing molecules with potential therapeutic applications. This provides a concrete, documented example of its value in a high-stakes research context, differentiating it from more generic or less-documented sulfonyl chlorides.

Medicinal Chemistry Kinase Inhibition PROTACs

Target Applications for 4-Bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0) Based on Evidence


Orthogonal Functionalization in Medicinal Chemistry

4-Bromo-3-methylbenzenesulfonyl chloride is the reagent of choice for synthesizing complex drug-like molecules that require sequential diversification. The sulfonyl chloride can be reacted with an amine to form a sulfonamide linker, followed by a Suzuki-Miyaura or other Pd-catalyzed cross-coupling at the aryl bromide position to introduce a second molecular fragment [1]. This two-step, one-intermediate strategy is a powerful approach in building targeted protein degrader (PROTAC) libraries or other bi-functional molecules, where the ability to independently vary two vectors from a central core is essential .

Synthesis of Advanced Intermediates for Kinase Inhibitor Programs

This compound is a validated building block for synthesizing MKK4 kinase inhibitors, as evidenced by its inclusion in patent WO-2019149738-A1 [1]. Research groups focused on developing novel kinase inhibitors, particularly those targeting the MAPK signaling pathway, should consider procuring this compound. Its specific substitution pattern is likely crucial for achieving the required binding interactions with the MKK4 ATP-binding pocket.

Preparation of Sulfonamide-Based Chemical Probes with a Cross-Coupling Handle

For chemical biology applications requiring a stable sulfonamide linkage and a handle for further derivatization, 4-bromo-3-methylbenzenesulfonyl chloride is an optimal starting material. It can be used to append a sulfonamide group to a protein or small molecule of interest, leaving the aryl bromide available for a subsequent 'click-like' reaction to attach a fluorophore, biotin tag, or solid support [1]. This approach is more versatile than using a non-halogenated sulfonyl chloride, which would limit the final conjugate to only the initial sulfonylation.

Process Development Requiring Distinct Physical Properties

In process chemistry, the specific melting point of 58-61 °C for this compound [1] offers a tangible advantage over its 4-bromo-2-methyl isomer (62-66 °C ). This difference can be exploited for selective crystallization and purification of intermediates. For scaled-up syntheses where robust and reproducible purification methods are paramount, the defined melting point and crystalline nature of this compound provide a more reliable handling profile compared to liquid or lower-melting alternatives.

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